n-((1,2,3-Thiadiazol-4-yl)methyl)-3-methylaniline
Description
n-((1,2,3-Thiadiazol-4-yl)methyl)-3-methylaniline is a heterocyclic aromatic compound featuring a 1,2,3-thiadiazole ring linked via a methylene bridge to a 3-methyl-substituted aniline group. The thiadiazole moiety contributes to its electron-deficient character, while the 3-methylaniline group introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3S/c1-8-3-2-4-9(5-8)11-6-10-7-14-13-12-10/h2-5,7,11H,6H2,1H3 |
InChI Key |
ISVJXRKHLHALJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-3-methylaniline typically involves the reaction of 3-methylaniline with a thiadiazole derivative. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one as starting materials . The reaction proceeds through the formation of an intermediate hydrazine derivative, which is then cyclized to form the thiadiazole ring.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification and isolation of the desired product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
1.1. Aniline Ring Functionalization
The aniline nitrogen serves as a reactive site for electrophilic substitution and nucleophilic acylation/alkylation :
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., pyridine) replaces the NH₂ group with acyl derivatives.
-
Alkylation : Alkyl halides (e.g., methyl iodide) in the presence of bases (e.g., K₂CO₃) yield alkylated aniline derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acyl chloride, pyridine | Acylated derivative |
| Alkylation | Alkyl halide, K₂CO₃ | Alkylated derivative |
2.1. Thiadiazole Ring Oxidation
Thiadiazoles can undergo sulfur oxidation , though the unsubstituted ring in this compound may limit reactivity:
-
Sulfoxide/Sulfone Formation : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid may oxidize sulfur, though this is less common for unsubstituted thiadiazoles.
2.2. Aniline Oxidation
The aniline moiety may oxidize under strong conditions (e.g., KMnO₄/H⁺):
-
Result : Quinone derivatives or degradation products, depending on substituents.
3.1. Thiadiazole Hydrolysis
Under acidic or basic conditions, thiadiazoles can undergo ring cleavage :
-
Acidic Hydrolysis : H₂SO₄/H₂O may break the ring, forming thioamides or carbonyl compounds .
-
Basic Hydrolysis : Aqueous NaOH may lead to analogous products .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄/H₂O, heat | Thioamide |
| Basic Hydrolysis | NaOH, aqueous | Carbonyl compound |
4.1. Aniline Ring Reactivity
The methyl group at position 3 activates the ring for electrophilic substitution :
-
Nitration : HNO₃/H₂SO₄ directs nitro groups to ortho/para positions relative to the methyl group.
-
Halogenation : Cl₂/FeCl₃ may introduce halogens at activated positions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro derivative |
| Halogenation | Cl₂/FeCl₃ | Halogenated derivative |
5.1. Thiadiazole as a Leaving Group
Though less common, the thiadiazole ring may act as a leaving group in S-arylation or C-arylation :
Biological Activity-Driven Reactions
Thiadiazole derivatives often exhibit biological interactions that may influence reactivity:
-
Enzyme Binding : Potential interaction with cystic fibrosis transmembrane conductance regulator (CFTR) or other targets, as seen in analogs .
-
Antimicrobial Action : Thiadiazoles may disrupt microbial metabolic pathways, altering reaction susceptibility .
Synthetic Pathways (Inferred from Analogs)
Key steps for analog synthesis (e.g., chlorinated thiadiazoles) include:
-
Imidoylthiourea Cyclization : Bromine oxidation of thioureas to form thiadiazolium salts .
-
Nitrile Coupling : Reaction with nitriles under basic conditions to generate thiadiazole derivatives .
Struct
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating infections and other diseases.
Industry: Thiadiazole derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives
The synthesis of thiadiazole derivatives often involves condensation reactions between hydrazine precursors and electrophilic agents. For instance, 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)‑1H‑pyrazol‑4-yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4‑thiadiazole derivatives (e.g., 13a–13d) are synthesized via reactions between methyl hydrazinecarbodithioates and hydrazonoyl chlorides in ethanol with triethylamine catalysis . Comparatively, n-((1,2,3-Thiadiazol-4-yl)methyl)-3-methylaniline likely employs similar conditions but replaces the pyrazole-nitrophenyl system with a simpler 3-methylaniline group, reducing steric bulk and altering electronic properties.
Substituted Anilines
The 3-methylaniline moiety in the target compound is structurally related to 3-methylbenzenamine (CAS-referenced in regulatory lists ). Substitution at the aniline para-position (e.g., nitro or methyl groups) significantly impacts solubility and reactivity. For example:
- 3-Methylaniline : High solubility in polar solvents; undergoes electrophilic substitution at the ortho/para positions.
Thiadiazole-Aniline Hybrids
Compounds like 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine share the thiadiazole-aniline backbone but lack the methylene bridge. This difference affects conformational flexibility and π-π stacking capabilities, which are critical in crystal packing and biological target binding .
Research Findings and Key Insights
- Synthetic Efficiency : The target compound’s synthesis mirrors methods for analogous thiadiazoles but achieves higher yields (~75–85%) due to reduced steric hindrance from the 3-methylaniline group .
- Biological Activity : Thiadiazole-aniline hybrids often exhibit enhanced bioactivity compared to standalone thiadiazoles or anilines. For example, derivatives with electron-withdrawing groups (e.g., nitro) on the aniline ring show improved antimicrobial potency, suggesting the target compound could be optimized similarly .
- Regulatory Status : 3-Methylaniline is listed in international chemical databases (e.g., CAS 17 1110), highlighting its industrial relevance and safety considerations that extend to its derivatives .
Biological Activity
n-((1,2,3-Thiadiazol-4-yl)methyl)-3-methylaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features a thiadiazole ring and a methylaniline moiety . The thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This unique structure contributes to the compound's diverse chemical properties and potential interactions with biological targets. The methylaniline part consists of an aniline group with a methyl substituent, enhancing its reactivity and interaction profiles with various biological systems.
Antimicrobial Activity
Compounds containing thiadiazole rings have been reported to exhibit notable antimicrobial properties . Research indicates that derivatives of thiadiazoles can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, structural modifications in related compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents on the phenyl group often enhances antibacterial activity .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 32 μg/mL |
| 2 | E. coli | 16 μg/mL |
| 3 | Pseudomonas aeruginosa | 64 μg/mL |
| 4 | Candida albicans | 24 μg/mL |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal properties. Studies have shown that certain derivatives can significantly inhibit the growth of fungal strains such as Aspergillus niger and Candida albicans, with some compounds exhibiting activity comparable to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Various studies have indicated that these compounds can decrease cell viability across different cancer models. For example, specific derivatives have shown effectiveness against leukemia, breast cancer, and prostate cancer cell lines while displaying minimal toxicity towards normal cells .
Table 2: Anticancer Efficacy of Thiadiazole Derivatives
| Compound | Cancer Type | Effect on Cell Viability |
|---|---|---|
| A | Breast Cancer (T47D) | Decreased viability by 70% |
| B | Prostate Cancer (DU-145) | Induction of apoptosis |
| C | Colon Cancer (HT-29) | Decreased viability by 60% |
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets such as enzymes or receptors. The thiadiazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially influencing various biochemical pathways involved in microbial resistance and cancer progression .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Antibacterial Study : A study involving a series of thiadiazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of E. coli, suggesting potential for development into therapeutic agents.
- Antifungal Evaluation : Research comparing the antifungal activity of various thiadiazole derivatives found that certain compounds exhibited superior efficacy compared to established antifungal treatments.
- Cancer Research : Investigations into the anticancer properties revealed that specific modifications in the thiadiazole structure could enhance selectivity towards cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
